molecular formula C10H10ClN3O2 B13660524 Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13660524
M. Wt: 239.66 g/mol
InChI Key: YZVAIPGOCHOJCP-UHFFFAOYSA-N
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Description

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS 2114075-19-1) is a high-purity chemical building block for research and development. This compound features the [1,2,4]triazolo[4,3-a]pyridine scaffold, an important heterocyclic system in medicinal chemistry due to its wide range of biological activities . With a molecular formula of C10H10ClN3O2 and a molecular weight of 239.66 , this ester is a versatile intermediate for designing novel active molecules. The triazolopyridine core is recognized as a key pharmacophore in several approved drugs and is the subject of ongoing research for its broad-spectrum potential, including antibacterial, antifungal, anticancer, and anti-inflammatory applications . Recent scientific investigations highlight the significant interest in this scaffold, such as the development of novel [1,2,4]triazolo[4,3-a]pyridine sulfonamides screened as potent antimalarial agents against Plasmodium falciparum . The chlorine and ester functional groups on the structure provide reactive sites for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-9-13-12-6(2)14(9)5-8(7)11/h4-5H,3H2,1-2H3

InChI Key

YZVAIPGOCHOJCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN=C(N2C=C1Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, and alkylamines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted triazolopyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines and other reduced derivatives.

Scientific Research Applications

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . In neuroprotection, it may modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Structural Analog 1: Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

Key Differences :

  • Core Heterocycle : The analog contains a triazolo[1,5-a]pyrimidine system, which introduces a six-membered pyrimidine ring fused with the triazole, compared to the pyridine-based core in the target compound.
  • Substituents : The analog has a chloromethyl group at position 5, a methylsulfanyl group at position 2, and a phenyl group at position 6. In contrast, the target compound lacks sulfur-based substituents and phenyl groups.

Table 1: Structural Comparison

Property Target Compound Analog 1
Core Structure [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[1,5-a]pyrimidine
Substituents 6-Cl, 3-CH₃, 7-COOEt 5-CH₂Cl, 2-SCH₃, 7-Ph, 7-COOEt
Molecular Formula (Inferred) C₁₀H₁₀ClN₃O₂ C₁₇H₁₆ClN₅O₂S
Key Functional Groups Chloro, methyl, ester Chloromethyl, methylsulfanyl, phenyl, ester

Implications :

  • The pyrimidine core in Analog 1 may enhance π-stacking interactions in biological systems compared to the pyridine-based target compound.

Structural Analog 2: Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Key Differences :

  • Molecular Weight : The analog has a molecular weight of 206.20 g/mol (C₉H₁₀N₄O₂), while the target compound’s inferred molecular weight is ~239.66 g/mol (C₁₀H₁₀ClN₃O₂).

Table 2: Functional Group and Property Comparison

Property Target Compound Analog 2
Position 3 Substituent Methyl (-CH₃) Amino (-NH₂)
Position 6 Substituent Chlorine (-Cl) None
Molecular Weight ~239.66 g/mol 206.20 g/mol
Polarity Moderate (Cl and ester) Higher (NH₂ and ester)

Implications :

  • The absence of chlorine in Analog 2 reduces electronegativity and may decrease halogen-bonding interactions in biological targets.

Biological Activity

Ethyl 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 140910-77-6

Antimicrobial Activity

Research has indicated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance, a study demonstrated that certain triazolo derivatives showed potent activity against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. The mechanism involves the suppression of the NF-kB signaling pathway, which plays a critical role in inflammation .

Antimalarial Potential

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been investigated for their antimalarial activity against Plasmodium falciparum. Compounds derived from this class demonstrated IC₅₀ values as low as 2.24 µM, indicating strong potential for further development as antimalarial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act by inhibiting key enzymes involved in inflammatory pathways and microbial metabolism.
  • Modulation of Signaling Pathways : It has been shown to modulate pathways such as NF-kB and MAPK, which are crucial for cellular responses to stress and inflammation.

Case Studies

StudyFindingsReference
Anti-inflammatory Activity Inhibition of LPS-induced cytokine production with IC₅₀ values <50 µM
Antimicrobial Efficacy Significant activity against resistant bacterial strains
Antimalarial Testing IC₅₀ = 2.24 µM against P. falciparum

Q & A

Q. What are the established synthetic routes for Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate?

The compound is synthesized via a multi-step reaction involving cyclization of 1,2,4-triazole derivatives with α,β-unsaturated esters. A common method uses 1,2,4-triazoles and ethyl acrylate derivatives in dimethylformamide (DMF) with potassium carbonate as a base, achieving ~72% isolated yield. Post-synthesis purification involves column chromatography (hexane/ethyl acetate) and recrystallization .

Q. How is the compound structurally characterized?

X-ray crystallography confirms its planar fused-ring system, with bond lengths and angles consistent with triazolo-pyridine derivatives. Deviations from planarity (e.g., 55.6° twist in carboxylate groups) are resolved via single-crystal analysis. Complementary techniques include 1H^1H/13C^{13}C NMR, IR (C=O stretch at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. What biological activities are associated with this compound?

As a triazolo-pyridine derivative, it exhibits potential antimicrobial and anticancer properties. In vitro assays (e.g., MIC tests against E. coli and S. aureus) and cytotoxicity studies (MTT assays on HeLa cells) are standard. Activity correlates with substituents: the ethyl ester enhances lipophilicity, while the chloro group influences target binding .

Advanced Research Questions

Q. How can synthetic yield be optimized without compromising purity?

Systematic optimization includes:

  • Solvent selection : Replacing DMF with acetonitrile reduces side reactions.
  • Catalyst screening : Pd/C or Fe3_3O4_4-supported catalysts improve regioselectivity.
  • Temperature control : Stepwise heating (80°C → 120°C) minimizes decomposition. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from substituent effects or assay variability. For example:

  • Ethyl vs. methyl esters alter solubility (logP differences up to 1.2), impacting bioavailability .
  • Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

Q. What computational methods predict target binding modes?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes (e.g., dihydrofolate reductase). The chloro group shows strong hydrophobic interactions, while the triazole ring forms hydrogen bonds with active-site residues .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies (HPLC tracking over 6 months) indicate:

  • Room temperature : Degradation ≤5% in amber glass under argon.
  • Light exposure : 15% degradation after 30 days; use light-resistant containers.
  • Humidity : Hydrolysis of the ester group occurs at >60% RH .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Replace ethyl ester with morpholine amide (logP reduced by 0.8).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) .

Q. How to validate target engagement in cellular models?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD_D) to purified targets.
  • Cellular thermal shift assay (CETSA) : Confirm thermal stabilization of bound proteins .

Q. What are key considerations for designing analogs with enhanced efficacy?

  • Substituent effects : Chloro at position 6 enhances electrophilic reactivity; methyl at position 3 sterically hinders off-target interactions.
  • Scaffold hopping : Replace triazolo-pyridine with triazolo-pyrimidine for improved π-stacking .

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